molecular formula C12H23NO2 B8275471 Ethyl 2-methyl-4-piperidinobutyrate CAS No. 49637-22-1

Ethyl 2-methyl-4-piperidinobutyrate

Cat. No.: B8275471
CAS No.: 49637-22-1
M. Wt: 213.32 g/mol
InChI Key: BATCSNGUUOOSBY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-piperidinobutyrate is a piperidine-derived ester characterized by a 4-piperidinobutyrate backbone with a methyl substituent at the 2-position and an ethyl ester group. Its structure combines a piperidine ring (a six-membered amine heterocycle) with a butyrate ester chain, influencing its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

CAS No.

49637-22-1

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 2-methyl-4-piperidin-1-ylbutanoate

InChI

InChI=1S/C12H23NO2/c1-3-15-12(14)11(2)7-10-13-8-5-4-6-9-13/h11H,3-10H2,1-2H3

InChI Key

BATCSNGUUOOSBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CCN1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Derivatives of 2,2,6,6-Tetramethylpiperidin-4-yl Esters

A European patent application (2021) highlights a series of 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chain lengths (e.g., acetate, propionate, butyrate, up to nonanoate) . While Ethyl 2-methyl-4-piperidinobutyrate shares the piperidine core, it differs in two critical aspects:

  • Substituents: The patent compounds feature four methyl groups (2,2,6,6-tetramethyl) on the piperidine ring, whereas this compound has a single methyl group at the 2-position.
  • Ester Chain : The butyrate chain (C4) in the target compound is longer than the acetate (C2) and propionate (C3) derivatives in the patent. Longer chains typically increase lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility.
Table 1: Structural Comparison with 2,2,6,6-Tetramethylpiperidin-4-yl Esters
Compound Piperidine Substituents Ester Chain Length Key Properties (Inferred)
2,2,6,6-Tetramethylpiperidin-4-yl acetate 2,2,6,6-tetramethyl C2 (acetate) High steric hindrance, lower logP
2,2,6,6-Tetramethylpiperidin-4-yl butyrate 2,2,6,6-tetramethyl C4 (butyrate) Moderate lipophilicity
This compound 2-methyl C4 (butyrate) Lower steric hindrance, higher logP

Ethyl 2-(piperidin-4-yl)acetate

This compound (CAS 1193055-44-8) shares structural similarities with the target molecule but differs in substitution and ester chain length :

  • Ester Chain: Acetate (C2) instead of butyrate (C4), resulting in lower molecular weight (MW: 185.23 g/mol vs. ~227 g/mol for this compound) and logP (predicted 1.43 vs. ~2.5).
Table 2: Physicochemical and Bioactivity Comparison
Property Ethyl 2-(piperidin-4-yl)acetate This compound (Inferred)
Molecular Weight 185.23 g/mol ~227 g/mol
logP (Lipophilicity) 1.43 ~2.5
Hydrogen Bond Acceptors 3 3
Rotatable Bonds 4 6
BBB Permeability Moderate Likely higher due to increased logP
CYP Inhibition Low Potentially higher due to structural stability

Bioactive Esters in Ethyl Acetate Extracts

Studies on Tanzanian spices and Dicranoloma reflexum highlight ethyl acetate as a solvent for extracting bioactive compounds, such as turmerones and gingerols . However, its longer chain and piperidine moiety may reduce solubility in ethyl acetate compared to shorter-chain esters.

Key Research Findings and Implications

  • Chain Length vs. Bioactivity : Longer ester chains (e.g., butyrate) enhance lipophilicity, favoring blood-brain barrier (BBB) penetration and CNS-targeted applications .
  • Steric Effects: The 2-methyl group in this compound may improve metabolic stability compared to unsubstituted analogs like Ethyl 2-(piperidin-4-yl)acetate.
  • Synthetic Accessibility : The absence of multiple methyl groups (vs. 2,2,6,6-tetramethyl derivatives) simplifies synthesis and purification .

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